molecular formula C21H23ClN2O B8465673 1h-Indole,3-[2-[4-(3-chlorophenoxy)-1-piperidinyl]ethyl]-

1h-Indole,3-[2-[4-(3-chlorophenoxy)-1-piperidinyl]ethyl]-

Cat. No.: B8465673
M. Wt: 354.9 g/mol
InChI Key: UYAOKZWIAHSTIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Indole,3-[2-[4-(3-chlorophenoxy)-1-piperidinyl]ethyl]- is a useful research compound. Its molecular formula is C21H23ClN2O and its molecular weight is 354.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Indole,3-[2-[4-(3-chlorophenoxy)-1-piperidinyl]ethyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Indole,3-[2-[4-(3-chlorophenoxy)-1-piperidinyl]ethyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H23ClN2O

Molecular Weight

354.9 g/mol

IUPAC Name

3-[2-[4-(3-chlorophenoxy)piperidin-1-yl]ethyl]-1H-indole

InChI

InChI=1S/C21H23ClN2O/c22-17-4-3-5-19(14-17)25-18-9-12-24(13-10-18)11-8-16-15-23-21-7-2-1-6-20(16)21/h1-7,14-15,18,23H,8-13H2

InChI Key

UYAOKZWIAHSTIQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=CC(=CC=C2)Cl)CCC3=CNC4=CC=CC=C43

Origin of Product

United States

Synthesis routes and methods

Procedure details

49 ml. of a 1M solution of boron trihydride in tetrahydrofuran are added dropwise to a stirred suspension of 5.3 g of 1-(indol-3-ylglyoxyloyl)-4-(m-chlorophenoxy)piperidine in 100 ml. of tetrahydrofuran under nitrogen. After an initial evolution of gas, the solution turns yellow and is stirred at ambient temperature for 13 hours. The tetrahydrofuran is removed under reduced pressure to give a solid white borane complex. The complex is destroyed by refluxing in 100 ml. of methanol with several drops of glacial acetic acid for one hour. After cooling, the methanol is removed under reduced pressure, leaving a yellow oil. The oil is evacuated at about 3 mm. for 72 hours and a gummy solid forms. The solid is recrystallized from acetonitrile and then from an ethanol and water mixture to give white microcrystals of 3{2-[4-(m-chlorophenoxy)piperidyl]ethyl}indole, m.p. 120°-123° C.
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